NaV1.7 Inhibitory Potency vs Analog
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid, identified as BDBM154497 (US9012443, Example 293), demonstrates significantly greater inhibitory potency against the human voltage-gated sodium channel NaV1.7 compared to a closely related analog BDBM50395340 [1][2]. NaV1.7 is a genetically validated pain target, and potency in this assay is a key driver for lead candidate selection .
| Evidence Dimension | Inhibition of human NaV1.7 alpha subunit (IC50) |
|---|---|
| Target Compound Data | IC50 = 150 nM |
| Comparator Or Baseline | BDBM50395340: IC50 = 990 nM |
| Quantified Difference | 6.6-fold greater potency for the target compound |
| Conditions | Whole-cell voltage clamp using PatchXpress automated electrophysiology on 293 cells stably transfected with human NaV1.7 [1] |
Why This Matters
This 6.6-fold potency advantage against a validated pain target provides a clear, data-driven rationale for prioritizing this compound over the comparator in NaV1.7-focused drug discovery programs.
- [1] BindingDB. BDBM154497 (US9012443, Example 293). Affinity Data: IC50 = 150 nM for human NaV1.7. View Source
- [2] BindingDB. BDBM50395340. Affinity Data: IC50 = 990 nM for human NaV1.7. View Source
